Methyl perfluoro-3,6,9-trioxatridecanoate
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry
Methyl perfluoro-3,6,9-trioxatridecanoate is classified within the broad family of per- and polyfluoroalkyl substances (PFAS). PFAS are a group of synthetic chemicals numbering in the thousands, characterized by the presence of carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. nih.gov This structural feature imparts exceptional thermal and chemical stability to the molecules. nih.gov The unique properties of PFAS, such as their ability to repel oil and water, reduce friction, and withstand high temperatures, have led to their use in numerous industrial and consumer products since the mid-20th century. itrcweb.org
The manufacturing of PFAS has traditionally relied on two main processes: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.org Structurally, this compound is a polyfluoroalkyl substance, meaning not all hydrogen atoms on its carbon chain have been replaced by fluorine. It is distinguished by the presence of multiple ether linkages (-O-) within its fluorinated backbone and a terminal methyl ester group (-COOCH₃). This places it in a sub-category of PFAS known as perfluoroalkyl ether carboxylic acids (PFECAs) derivatives, which have emerged as a focal point in modern chemical research. nih.gov
Historical Perspective on Perfluorinated Ether Esters in Scientific Inquiry
The history of PFAS began with their discovery in the late 1930s, followed by widespread commercial production from the 1950s onwards. itrcweb.org For decades, research focused primarily on the synthesis and application of these compounds. However, the scientific perspective shifted dramatically in the early 2000s, when studies began to document the widespread presence of certain PFAS, particularly perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), in the environment and in the blood of the general population. itrcweb.org
This growing awareness led to international regulatory actions and voluntary phase-outs of these "legacy" long-chain PFAS by manufacturers. nih.gov In response, the chemical industry began to develop alternative fluorinated compounds, often referred to as "replacement chemistries." nih.gov Perfluorinated ether esters, such as this compound, are part of this newer generation of PFAS. Their emergence in scientific inquiry is relatively recent and is directly linked to the effort to find alternatives to legacy PFAS. Research into these ether-containing compounds has intensified as scientists work to understand their properties, applications, and environmental behavior. nih.gov
Significance of Polyether-Containing Perfluorinated Compounds in Contemporary Research
The inclusion of ether oxygen atoms within the perfluorinated carbon chain is a significant modification from the structure of traditional PFAS. This structural change is hypothesized to alter the physicochemical and biological properties of the molecule, potentially leading to reduced bioaccumulation in humans and wildlife compared to their long-chain perfluoroalkyl counterparts. nih.gov This potential for different environmental behavior is a primary driver of contemporary research into polyether-containing PFAS.
These newer compounds retain many of the desirable properties of legacy PFAS, such as high stability and surfactant capabilities, making them effective for various uses. nih.gov Consequently, a major area of current research involves developing sophisticated analytical techniques, such as liquid chromatography-time-of-flight mass spectrometry (LC-TOFMS), to detect and identify these novel ether-containing PFAS in environmental samples like natural waters. nih.gov The discovery of homologous series of these compounds, where structures differ by a repeating CF₂O unit, underscores their presence and the need for continued investigation. nih.gov
Scope and Objectives of Academic Research on this compound
Academic research on this compound, which is available commercially for research purposes, encompasses several key objectives. bldpharm.comexfluor.comvwr.com A primary goal is the full characterization of its fundamental physicochemical properties to predict its behavior and potential applications. Research also focuses on developing and refining analytical methods for its accurate detection and quantification in complex matrices.
Furthermore, a significant portion of the research is dedicated to understanding the compound's environmental fate. This includes studying its persistence, mobility, and potential transformation or degradation pathways. Given the general utility of fluorinated compounds, another research avenue explores its potential applications as a surfactant, a solvent in electronic cleaning, or as a building block for creating new fluoropolymers and materials. nih.govguidechem.com
Properties of this compound
This interactive table summarizes key chemical and physical properties of this compound based on available research data.
| Property | Value | Source |
| CAS Number | 330562-42-0 | alfa-chemistry.com, bldpharm.com |
| Molecular Formula | C₁₁H₃F₁₉O₅ | chem-space.com |
| Molecular Weight | 576.11 g/mol | alfa-chemistry.com |
| Physical State | Liquid | chemicalbook.com |
| Boiling Point | 73°C @ 10mmHg | alfa-chemistry.com |
| LogP | 7.4 | chem-space.com |
| Polar Surface Area | 54 Ų | chem-space.com |
| Rotatable Bond Count | 13 | chem-space.com |
| Hydrogen Bond Acceptor Count | 4 | chem-space.com |
| Hydrogen Bond Donor Count | 0 | chem-space.com |
Properties
IUPAC Name |
methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F19O5/c1-32-2(31)3(12,13)33-8(23,24)9(25,26)35-11(29,30)10(27,28)34-7(21,22)5(16,17)4(14,15)6(18,19)20/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDKXCQTKWGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F19O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377684 | |
| Record name | Methyl perfluoro-3,6,9-trioxatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-42-0 | |
| Record name | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330562-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluoro-3,6,9-trioxatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330562-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Characterization of Methyl Perfluoro 3,6,9 Trioxatridecanoate
Synthetic Methodologies for Perfluoro-3,6,9-trioxatridecanoate Derivatives
The synthesis of methyl perfluoro-3,6,9-trioxatridecanoate is a multi-step process that begins with the formation of its carboxylic acid precursor followed by esterification.
Esterification Pathways in Perfluorinated Systems
The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, perfluoro-3,6,9-trioxatridecanoic acid. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction.
Given the electron-withdrawing nature of the perfluoroalkyl chain, the carboxylic acid group is highly acidic, which can facilitate the reaction. However, the steric hindrance of the bulky perfluoroether tail may necessitate longer reaction times or more forcing conditions compared to non-fluorinated analogues.
Alternative esterification methods for fluorinated carboxylic acids include the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane). TMS-diazomethane reacts rapidly with carboxylic acids to form methyl esters and is often used when other functional groups in the molecule are sensitive to strongly acidic conditions.
Precursor Compound Synthesis: Perfluoro-3,6,9-trioxatridecanoic Acid
The process begins with the fluoride-catalyzed oligomerization of HFPO. icm.edu.plfluoryx.com This reaction generates a mixture of perfluoroether acyl fluorides of varying chain lengths. The degree of oligomerization can be controlled by adjusting reaction conditions such as temperature, pressure, and the choice of catalyst and solvent. icm.edu.plscispace.com For the synthesis of perfluoro-3,6,9-trioxatridecanoic acid, the reaction is tailored to favor the formation of the corresponding acyl fluoride (B91410) trimer and tetramer of HFPO. icm.edu.pl
The resulting perfluoroether acyl fluoride is then hydrolyzed to the carboxylic acid. This is typically achieved by reacting the acyl fluoride with water. google.com The hydrolysis of the acyl fluoride is generally a vigorous reaction that produces hydrogen fluoride (HF) as a byproduct. google.com The crude perfluoro-3,6,9-trioxatridecanoic acid is then purified, often through distillation or extraction, to remove any remaining starting materials, byproducts, or solvent. google.com
An alternative general method for the production of perfluorinated carboxylic acids is through electrochemical fluorination (ECF) of the corresponding hydrocarbon carboxylic acid fluoride, followed by hydrolysis. wikipedia.orgresearchgate.netresearchgate.net
Novel Synthetic Routes and Process Optimization
Research into the synthesis of perfluorinated esters is ongoing, with a focus on improving efficiency, reducing environmental impact, and enhancing safety. Process intensification strategies are being explored to move from traditional batch processes to more efficient continuous flow systems. mdpi.comresearchgate.netcetjournal.it The use of microreactors, for example, can offer better control over reaction parameters, leading to higher yields and purities. researchgate.net
In the context of esterification, novel catalysts are being investigated to replace corrosive mineral acids. Heterogeneous catalysts, such as solid acid catalysts, are attractive as they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process. mdpi.com
For the synthesis of the perfluoroether backbone, advancements in catalysis for HFPO oligomerization aim to improve selectivity towards the desired oligomer, thereby reducing the need for extensive purification steps. The use of specific tertiary diamines as catalysts, for instance, has been shown to influence the distribution of oligomers. google.com
Analytical Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity determination of this compound.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹⁹F NMR: This is the most informative NMR technique for characterizing perfluorinated compounds. The ¹⁹F NMR spectrum of this compound would exhibit a series of complex multiplets corresponding to the different fluorine environments along the perfluoroether chain. The chemical shifts and coupling constants provide detailed information about the structure of the molecule. nih.govnih.govicpms.czucsb.educolorado.edu The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, allowing for detailed structural analysis. nih.govicpms.cz
¹H NMR: The ¹H NMR spectrum would be simpler, showing a characteristic singlet for the methyl ester protons (-OCH₃). The integration of this signal relative to the complex fluorine signals in the ¹⁹F NMR spectrum can confirm the structure.
¹³C NMR: The ¹³C NMR spectrum would show signals for the carbonyl carbon of the ester and the various fluorinated carbons in the chain.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For the precursor acid, perfluoro-3,6,9-trioxatridecanoic acid, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative mode is commonly used. The deprotonated molecule [M-H]⁻ is observed, and fragmentation provides structural information. For example, in MS2 experiments, characteristic fragments corresponding to the loss of CO₂ and cleavage of the ether linkages are observed.
Chromatographic Purity Determination
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity of volatile compounds like this compound. A suitable capillary column, such as one with a non-polar or mid-polar stationary phase, would be used to separate the target compound from any impurities, such as residual starting materials or byproducts from the esterification reaction. The retention time is a key parameter for identification, and the peak area provides a quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be used for purity assessment. A reversed-phase C18 column is commonly employed for the separation of perfluorinated compounds. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with a gradient elution to achieve optimal separation. Detection can be achieved using a variety of detectors, including a mass spectrometer (LC-MS) for high sensitivity and specificity.
Environmental Behavior and Fate of Methyl Perfluoro 3,6,9 Trioxatridecanoate
Environmental Distribution and Partitioning Mechanisms
The environmental distribution of Methyl perfluoro-3,6,9-trioxatridecanoate is influenced by its partitioning between solid, aqueous, and atmospheric phases. This partitioning is dictated by processes such as adsorption to soil and sediment, its mobility in water, and its potential for atmospheric transport.
The adsorption and desorption of this compound in environmental matrices like soil and sediment are critical processes that determine its mobility and bioavailability. While specific experimental data for this compound are scarce, the behavior of analogous perfluoroalkyl ether carboxylic acids (PFECAs) provides valuable insights.
The soil-water partitioning coefficient (Kd) is a key parameter used to describe the extent of adsorption. Studies on various PFAS have shown that adsorption is influenced by factors such as the compound's chain length, functional group, and the properties of the soil, including its organic carbon content and pH. acs.orgnih.gov For anionic PFAS, which includes the carboxylate that would result from the hydrolysis of this compound, sorption tends to increase with increasing chain length and decreasing pH. nih.gov
Research on a range of PFCAs, PFSAs, and PFECAs has demonstrated that log Kd values can range from below zero to approximately three. nih.gov Shorter-chain PFAS generally exhibit lower Kd values, indicating greater mobility in the subsurface environment. nih.gov For PFECAs specifically, the presence of ether linkages can influence their hydrophobicity and, consequently, their sorption behavior compared to their perfluoroalkyl carboxylate counterparts. acs.org One study found that replacing a CF2 group with an ether oxygen decreased the affinity for powdered activated carbon. researchgate.net
The following table presents soil-water partitioning coefficients for some perfluoroalkyl ether acids, which can serve as analogs for understanding the potential sorption behavior of the hydrolysis product of this compound.
Table 1: Soil-Water Partitioning Coefficients (Kd) for Selected Perfluoroalkyl Ether Carboxylic Acids (PFECAs) in Different Soils Data is for analogous compounds and not this compound.
| Compound | Soil Type | Organic Carbon (%) | pH | log Kd (L/kg) | Reference |
|---|---|---|---|---|---|
| GenX | Soil A | 1.5 | 6.5 | 0.8 | nih.gov |
| GenX | Soil B | 3.2 | 5.8 | 1.1 | nih.gov |
| ADONA | Soil A | 1.5 | 6.5 | 1.3 | nih.gov |
| ADONA | Soil B | 3.2 | 5.8 | 1.6 | nih.gov |
| 9Cl-PF3ONS | Soil A | 1.5 | 6.5 | 1.9 | nih.gov |
| 9Cl-PF3ONS | Soil B | 3.2 | 5.8 | 2.2 | nih.gov |
The transport of this compound and its transformation products in aquatic and terrestrial systems is largely governed by water movement. Due to the high water solubility of many PFAS, particularly shorter-chain compounds, they can be readily transported through surface water and groundwater. researchgate.net
In terrestrial systems, the downward leaching of PFAS from soil to groundwater is a significant transport pathway. nih.gov The extent of leaching is influenced by the compound's sorption characteristics; compounds with lower Kd values are more mobile and prone to leaching. Given that shorter-chain PFECAs generally exhibit lower sorption, it can be inferred that the hydrolysis product of this compound may have a moderate to high potential for transport in soil and subsequent contamination of groundwater.
In aquatic environments, PFAS can be transported over long distances in rivers and oceans. researchgate.net The highest concentrations of PFCAs and PFSAs have been reported in coastal seas receiving industrial and municipal discharges. researchgate.net While specific data on the transport of this compound is not available, its detection and the detection of other PFECAs in river water downstream of fluorochemical production plants suggest that riverine transport is a key pathway for their distribution in the aquatic environment. nih.gov
Atmospheric transport and subsequent deposition are significant pathways for the widespread distribution of PFAS, including fluorinated ethers, to remote locations. unc.eduresearchgate.net Volatile and semi-volatile PFAS can be emitted into the atmosphere from manufacturing sites and subsequently undergo long-range transport. nih.govnih.gov
A study conducted near a fluorochemical manufacturing facility in Wilmington, NC, provided direct evidence of the atmospheric deposition of PFECAs. unc.edu The study found that PFAS are more effectively removed from the atmosphere by wet deposition (rain) than by dry deposition. unc.edu The annual flux of total measured PFAS was significantly higher for wet deposition compared to dry deposition. unc.edu This suggests that rainfall is a primary mechanism for transferring these compounds from the atmosphere to terrestrial and aquatic surfaces.
The following table summarizes the atmospheric deposition fluxes for several PFECAs measured in the vicinity of a fluorochemical plant.
Table 2: Atmospheric Deposition Fluxes of Selected Perfluoroalkyl Ether Carboxylic Acids (PFECAs) Data is for analogous compounds and not this compound.
| Compound | Deposition Type | Flux (ng m-2 day-1) | Reference |
|---|---|---|---|
| PFO2HxA | Wet | 0.1 - 5.0 | unc.edu |
| PFO3OA | Wet | 0.1 - 3.0 | unc.edu |
| PFO4DA | Wet | 0.2 - 8.0 | unc.edu |
| PFO2HxA | Dry | 0.01 - 0.2 | unc.edu |
| PFO3OA | Dry | 0.01 - 0.15 | unc.edu |
| PFO4DA | Dry | 0.02 - 0.3 | unc.edu |
Environmental Transformation and Degradation Pathways
The transformation and degradation of this compound in the environment are key factors determining its persistence. Both abiotic and biotic processes can potentially lead to its breakdown.
One of the primary abiotic degradation pathways for this compound is hydrolysis of the ester functional group. The presence of fluorine atoms on the carbon chain can significantly influence the rate of ester hydrolysis. scispace.comresearchgate.net Ab initio calculations have suggested a significant acceleration of the hydrolysis rate for fluoro-substituted esters compared to their non-fluorinated counterparts. scispace.com This implies that perfluoroalkyl esters are likely to be unstable under neutral hydrolytic conditions. scispace.com
Studies on fluorotelomer acrylates have estimated that hydrolysis can be a dominant degradation process under certain environmental conditions, with half-lives ranging from days in landfills to several years in marine systems. tandfonline.com The hydrolysis of this compound would yield methanol (B129727) and the corresponding perfluoro-3,6,9-trioxatridecanoic acid.
Another potential abiotic degradation pathway for the resulting perfluoroether carboxylic acid is reductive degradation by hydrated electrons (eaq-), which can be generated by photochemical processes in sunlit waters. acs.org For PFECAs, degradation can proceed through several pathways, including cleavage of the ether C-O bond and the C-F bond. acs.org The presence of ether oxygens can increase the bond dissociation energy of adjacent C-F bonds, but also provide a point of cleavage within the carbon chain. acs.org
The following table provides estimated hydrolysis half-lives for some fluorinated esters, which can serve as analogs for this compound.
Table 3: Estimated Hydrolysis Half-Lives of Analogous Fluorinated Esters Data is for analogous compounds and not this compound.
| Compound Type | Environmental Compartment | Estimated Half-Life | Reference |
|---|---|---|---|
| Monomeric Fluorotelomer Acrylates | Marine Systems | Several years | tandfonline.com |
| Monomeric Fluorotelomer Acrylates | Landfills | Several days | tandfonline.com |
| Polymeric Fluorotelomer Acrylates | Soil and Natural Waters | Centuries to Millennia | tandfonline.com |
| Trifluoroethyl ester | Aqueous (pH 8.0 extrapolated) | 107 minutes | nih.gov |
The biotic transformation of this compound is expected to begin with the hydrolysis of the ester bond, a reaction that can be catalyzed by microbial esterases. Following hydrolysis, the resulting perfluoro-3,6,9-trioxatridecanoic acid would be subject to further microbial action.
Studies on the aerobic biotransformation of ether PFAS have shown that the presence of a non-fluorinated carbon atom adjacent to the ether linkage can be a point of microbial attack. pfascentral.orgdigitellinc.com However, for a fully fluorinated ether carboxylic acid, such as the hydrolysis product of the target compound, biodegradation is expected to be much more limited. nih.govacs.org
For some polyfluorinated ether PFAS, aerobic biotransformation is initiated by monooxygenase-catalyzed hydroxylation at a non-fluorinated carbon next to the ether bond, leading to ether cleavage. nih.govacs.org This process results in the formation of unstable fluoroalcohol intermediates that can spontaneously defluorinate. pfascentral.org However, for perfluorinated ether structures like the hydrolysis product of this compound, this pathway is not available due to the absence of C-H bonds. As a result, such compounds are considered to be highly recalcitrant to biodegradation. nih.govacs.org
Persistence Assessment and Half-Life Determination
Per- and polyfluoroalkyl substances are widely recognized for their extreme persistence in the environment, a characteristic attributed to the strength of the carbon-fluorine (C-F) bond. frontiersin.orgnumberanalytics.com This stability makes them resistant to natural degradation processes such as hydrolysis, photolysis, and biodegradation. nih.govnih.govwiley.com Consequently, PFAS are often referred to as "forever chemicals." frontiersin.orgwiley.com
While specific half-life data for this compound are not available in the reviewed literature, studies on other perfluoroalkyl ether compounds and short-chain PFAS provide some insight. The half-lives of PFAS in humans show a general pattern of increasing with increasing chain length. nih.govresearchgate.net For instance, short-chain compounds like perfluorobutane sulfonic acid (PFBS) and perfluoroheptanoic acid (PFHpA) have estimated average half-lives of 44 and 62 days, respectively. nih.govresearchgate.net In contrast, longer-chain legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) have half-lives in the order of years. nih.govresearchgate.netnih.gov
Recent studies on other novel fluoroethers have estimated their human elimination half-lives to be longer than those of short-chain PFAS but shorter than legacy long-chain compounds. For example, the estimated half-lives for perfluorotetraoxadecanoic acid (PFO4DA) and perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoA) were 127 days and 379 days, respectively. nih.gov Given its structure, it is plausible that this compound would exhibit significant persistence in the environment, with a half-life potentially in the range of months to years. However, without experimental data, this remains an estimation.
Table 1: Estimated Human Serum Half-Lives of Selected Per- and Polyfluoroalkyl Substances (PFAS)
| Compound | Abbreviation | Estimated Half-Life (days) | Reference |
| Perfluorobutane sulfonic acid | PFBS | 44 | nih.govresearchgate.net |
| Perfluoroheptanoic acid | PFHpA | 62 | nih.govresearchgate.net |
| Perfluorotetraoxadecanoic acid | PFO4DA | 127 | nih.gov |
| Nafion byproduct 2 | - | 296 | nih.gov |
| Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid | PFO5DoA | 379 | nih.gov |
| Perfluorooctanoic acid | PFOA | ~646 (1.77 years) | nih.govresearchgate.net |
| Perfluorooctane sulfonic acid (linear) | PFOS | ~1069 (2.93 years) | nih.govresearchgate.net |
This table presents data for compounds structurally related to this compound to provide context for its potential persistence. Data for the target compound is not available.
Bioaccumulation and Biotransformation Dynamics
Bioaccumulation Potential in Organisms
The bioaccumulation potential of PFAS is a significant concern, as these compounds can concentrate in living organisms over time. frontiersin.orgnumberanalytics.comwiley.com While specific bioaccumulation data for this compound are not available, research on other PFECAs indicates that their bioaccumulation behavior can vary. nih.govacs.org
Studies have shown that some PFECAs can accumulate in aquatic organisms. nih.govacs.orgnih.gov For example, high concentrations of perfluoro-2-methoxyacetic acid (PFMOAA) have been found in conch, suggesting it could be a bioindicator for this compound. nih.govacs.org The bioaccumulation potential of PFAS is influenced by factors such as the length of the perfluorinated carbon chain. au.dk Generally, long-chain PFAS have a higher potential for bioaccumulation than short-chain ones. nih.govau.dk
For PFECAs, those with six or more perfluorinated carbons have been shown to have the potential to biomagnify in the food chain. nih.govacs.org Given that this compound possesses a relatively long fluorinated chain, it is plausible that it has a potential for bioaccumulation in organisms. However, the presence of ether linkages may influence its partitioning behavior and ultimate bioaccumulation factor compared to traditional perfluoroalkyl carboxylic acids (PFCAs).
Biotransformation Products and Metabolic Pathways
The biotransformation of PFAS in organisms is generally limited due to the strength of the C-F bond. nih.gov However, some polyfluorinated substances can be transformed into other persistent PFAS. nih.gov The biotransformation of ether PFAS is an area of active research, and studies suggest that the presence and position of ether linkages can influence their metabolic fate. nih.govuniversityofcalifornia.eduacs.orgnih.gov
Research on the aerobic biotransformation of various ether PFAS has shown that compounds with at least one non-fluorinated carbon (-CH2-) group or a double bond near the ether linkage can undergo biotransformation. nih.govacs.orgnih.gov This process can involve the oxidative and hydrolytic O-dealkylation, leading to the formation of unstable fluoroalcohol intermediates that can then defluorinate. nih.govacs.orgnih.gov
This compound contains a methyl group (-CH3) at one end, which could potentially be a site for initial metabolic attack. However, the majority of the molecule is heavily fluorinated. Without specific studies on this compound, it is difficult to predict its exact metabolic pathways and biotransformation products. It is possible that it could undergo hydrolysis of the ester group to form the corresponding carboxylic acid, which would then be a persistent PFECA. The extent to which the perfluorinated ether chain would be further metabolized is uncertain but likely to be very slow, if it occurs at all.
Trophic Transfer and Biomagnification Potential
Trophic transfer is the movement of contaminants through a food web, and biomagnification occurs when the concentration of a substance increases at successively higher levels in the food chain. researchgate.net Several studies have investigated the trophic transfer and biomagnification potential of PFECAs in aquatic food webs. nih.govacs.org
Research has demonstrated that some PFECAs can biomagnify. nih.govacs.org Specifically, PFECAs with six or more perfluorinated carbons, such as hexafluoropropylene oxide trimer acid (HFPO-TrA), have shown trophic magnification factors (TMFs) greater than 1, indicating biomagnification. nih.govacs.org In contrast, a shorter-chain PFECA, perfluoro-2-methoxyacetic acid (PFMOAA), underwent biodilution (TMF < 1). nih.govacs.org
Given that this compound has a structure with more than six perfluorinated carbons, there is a potential for this compound to undergo trophic transfer and biomagnify in food webs. However, this is an inference based on the behavior of other PFECAs, and the actual TMF of this compound would need to be determined through specific field or laboratory studies.
Table 2: Trophic Magnification Factors (TMFs) of Selected Perfluoroalkyl Ether Carboxylic Acids (PFECAs) in an Estuarine Food Web
| Compound | Abbreviation | Number of Perfluorinated Carbons | Trophic Magnification Factor (TMF) | Finding | Reference |
| Perfluoro-2-methoxyacetic acid | PFMOAA | <6 | <1 | Biodilution | nih.govacs.org |
| Hexafluoropropylene oxide trimer acid | HFPO-TrA | ≥6 | >1 | Biomagnification | nih.govacs.org |
| Hexafluoropropylene oxide tetramer acid | HFPO-TeA | ≥6 | >1 | Biomagnification | nih.govacs.org |
| Perfluoro(3,5,7,9,11-pentaoxadodecanoic) acid | PFO5DoA | ≥6 | >1 | Biomagnification | nih.govacs.org |
This table presents data for compounds structurally related to this compound to illustrate the concept of trophic transfer and biomagnification. Data for the target compound is not available.
Biological Interactions and Toxicological Research of Methyl Perfluoro 3,6,9 Trioxatridecanoate
Ecotoxicological Investigations in Environmental Organisms
There is a notable absence of published studies on the effects of Methyl perfluoro-3,6,9-trioxatridecanoate on environmental organisms.
Effects on Aquatic Ecosystems and Organisms
No data from studies investigating the impact of this compound on aquatic life, such as fish, invertebrates, or algae, could be retrieved.
Terrestrial Ecotoxicity Studies
Information regarding the effects of this compound on terrestrial organisms, including soil-dwelling invertebrates, plants, or other wildlife, is not available in scientific literature.
Impact on Microbial Communities
The effects of this compound on microbial communities, which are crucial for ecosystem functions like nutrient cycling, have not been documented in available research.
Omics Approaches in Ecotoxicology (e.g., Toxicogenomics)
No ecotoxicological studies employing omics technologies, such as toxicogenomics, proteomics, or metabolomics, to understand the molecular-level impacts of this compound on organisms have been published.
Mammalian Toxicological Studies and Mechanistic Insights
Similarly, there is a lack of accessible research on the mammalian toxicology of this compound.
In Vitro Toxicological Assessment (e.g., cell line studies, hepatocyte assays)
No publicly available data from in vitro studies, such as those using mammalian cell lines or primary hepatocytes to assess the cytotoxicity or mechanistic pathways of this compound, were found.
In Vivo Toxicological Responses (e.g., organ-specific effects, systemic toxicity pathways)
Endocrine Disruption Potentials, specifically Thyroid Hormone System Modulation (e.g., Deiodinase inhibition)
The potential for PFAS to act as endocrine-disrupting chemicals (EDCs) is a significant area of concern, particularly regarding the thyroid hormone system. nih.govnih.govscbt.com Thyroid hormones are critical for metabolism, growth, and neurodevelopment. nih.govnih.gov Various PFAS have been shown to interfere with thyroid hormone synthesis, transport, and metabolism. scbt.com Some PFAS compounds have been found to upregulate deiodinase activity in the thyroid gland. nih.gov Deiodinases are enzymes responsible for the activation and inactivation of thyroid hormones.
While direct evidence for deiodinase inhibition by this compound is lacking, the structural features it shares with other PFAS raise the possibility of similar endocrine-disrupting activities. For example, studies on other PFAS have shown interference with the binding of thyroid hormones to transport proteins like transthyretin. nih.gov
Immunotoxicity and Neurotoxicity Considerations
Immunotoxicity:
The immunotoxic potential of several PFAS compounds has been documented. For example, PFDA has been shown to induce immunosuppression in animal models. nih.gov In mice, exposure to PFDA resulted in splenic atrophy and a decrease in various immune cell populations, including T-cells, B-cells, and natural killer cells. nih.gov Another emerging PFAS, GenX, has been found to suppress the innate immune response in the lungs of mice. nih.gov These findings suggest that PFAS can alter immune cell populations and function, potentially leading to increased susceptibility to pathogens. The immunotoxicological profile of this compound has not been specifically investigated.
Neurotoxicity:
Research into the neurotoxic effects of specific PFAS is an expanding field. While direct neurotoxicity studies on this compound are not available, there is growing evidence that prenatal exposure to some PFAS can impact neurodevelopment. nih.gov The developing brain is particularly vulnerable to the effects of EDCs. scbt.com Given the critical role of thyroid hormones in brain development, any disruption of the thyroid system by PFAS could have neurodevelopmental consequences. nih.gov
Toxicokinetics and Metabolic Fates in Biological Systems
The toxicokinetics—absorption, distribution, metabolism, and excretion—of a chemical determine its concentration and persistence in the body. Generally, long-chain PFAS are known for their persistence and bioaccumulation. nih.govnih.gov Shorter-chain replacement PFAS, like GenX, were designed to have lower bioaccumulation potential and are eliminated from the body more quickly than legacy compounds like PFOA. nih.gov
There is no specific data available on the toxicokinetics and metabolic fate of this compound. It is unknown whether this compound undergoes significant metabolism or is largely excreted unchanged. The presence of ether linkages in its structure, similar to GenX, may influence its metabolic pathway and excretion profile compared to traditional perfluoroalkyl acids.
Comparative Toxicology with Related Per- and Polyfluoroalkyl Substances
Due to the limited data on this compound, a comparative approach with more well-studied PFAS is necessary to infer potential toxicological properties.
Comparison with PFOA and GenX:
GenX, the ammonium (B1175870) salt of perfluoro(2-methyl-3-oxahexanoic) acid, is a short-chain ether-containing PFAS that was introduced as a replacement for PFOA. nih.gov Studies comparing the two have shown that GenX has a lower bioconcentration factor and is eliminated more rapidly than PFOA in zebrafish larvae. nih.gov However, when accounting for differences in bioconcentration, their toxic potencies were found to be similar. nih.gov this compound also contains ether linkages, which might suggest a kinetic profile more similar to GenX than to PFOA.
| Feature | Perfluorooctanoic acid (PFOA) | GenX | This compound |
| Chain Length | Long-chain | Short-chain | Data not available |
| Structure | Perfluoroalkyl carboxylic acid | Perfluoroalkyl ether carboxylic acid | Perfluoroalkyl ether ester |
| Bioaccumulation | High | Low | Data not available |
| Elimination | Slow | Rapid | Data not available |
| Primary Target Organs | Liver, Kidney | Liver | Data not available |
| Thyroid Disruption | Yes | Yes | Potential, not studied |
Applications of Methyl Perfluoro 3,6,9 Trioxatridecanoate in Advanced Materials and Analytical Techniques
Role in Proteomics Research and Biomolecular Applications
While Methyl perfluoro-3,6,9-trioxatridecanoate is commercially available as a specialty chemical for proteomics research, detailed studies elucidating its specific applications are not extensively documented. scbt.com However, the utility of fluorinated compounds in proteomics, particularly in conjunction with mass spectrometry (MS), is well-established. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond lend significant chemical inertness to molecules. greenpeace.to
In the context of proteomics, compounds like this compound could serve several potential roles:
Internal Standards: Due to their chemical stability and distinct mass-to-charge ratio, fluorinated molecules can be used as internal standards in quantitative proteomics to improve the precision of measurements.
Mass Spectrometry Calibration: The mass spectra of fluorocarbons are distinct from hydrocarbons, and their predictable fragmentation patterns can be useful for the calibration of mass spectrometers. nist.gov
Non-Interfering Reagents: In complex biological samples, the inertness of perfluorinated compounds ensures they are unlikely to react with proteins or other biomolecules, making them suitable for use as reference compounds or in specialized analytical buffers where non-reactivity is crucial.
The field of structural proteomics often employs chemical reagents to study protein structures and functions. nih.gov Fluorine-containing reagents are valuable in this area, and while there is no direct evidence of this compound being used as a labeling agent, its presence in the market for proteomics suggests a supporting role in analytical workflows. scbt.comnih.gov
Integration into Polymer Science and Material Development
The unique properties of fluorinated compounds make them valuable in polymer science for creating materials with tailored characteristics such as thermal stability, chemical resistance, and specific surface properties.
Monolithic supports are continuous porous structures used in chromatography that offer advantages over traditional packed columns. rsc.org Their porous properties are created during polymerization through the use of "porogens," which are solvents or other substances that are later removed to leave a network of pores. The choice of porogen is critical as it dictates the final morphology and performance of the monolithic column. scbt.com
While there are no specific studies citing this compound as a porogen, its characteristics as a high-boiling point, inert liquid suggest its potential as a co-porogen. exfluor.com In such a role, it would be mixed with other porogens to fine-tune the solvation properties of the polymerization mixture, thereby controlling the pore size distribution of the resulting polymer.
The interaction between the polymerizing material and the porogen system determines the final morphology of the porous polymer, including pore size, pore volume, and surface area. idtechex.com The use of a fluorinated co-porogen like this compound could potentially lead to the creation of polymers with a fluorinated internal surface, which would be highly valuable for separations involving fluorinated analytes in chromatography. The introduction of fluorine atoms into the polymer structure can enhance the material's porosity and create specific adsorption sites. nih.gov
Fluoropolymers, such as those based on polytetrafluoroethylene (PTFE), are known for their exceptional chemical inertness and low surface energy. nih.govresearchgate.net Modifying the surface of these polymers is often necessary to improve adhesion or introduce new functionalities. researchgate.net While direct evidence is lacking, a compound like this compound could potentially be used in several ways:
As a solvent or processing aid in the synthesis of new fluoropolymers.
In surface treatments to alter the hydrophobicity or oleophobicity of a material.
As a building block for creating novel fluorinated copolymers with ester and ether functionalities, which could impart unique properties compared to traditional fluoropolymers. nih.gov
Development of Advanced Analytical Standards and Reference Materials
The development of reliable analytical methods often depends on the availability of high-purity reference materials. This compound, available at high purity (e.g., 98%), is a candidate for use as an analytical standard, particularly in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for fluorine-19. exfluor.com Its distinct chemical formula and molecular weight make it a useful reference point for the identification and quantification of other fluorinated compounds. scbt.com The detection of emerging per- and polyfluoroalkyl substances (PFAS) in environmental and biological samples is a growing field, and pure standards of compounds like this are essential for developing accurate analytical methods. nih.govacs.org
Emerging Applications in Niche Scientific Fields
While specific emerging applications for this compound are not yet detailed in the literature, the broader class of PFAS, especially those with ether linkages, is being explored for use in several high-tech areas. nih.govidtechex.com These include:
Advanced Electronics: Fluorinated compounds are investigated for their dielectric properties and potential use in low-loss materials for 5G communications. idtechex.com
Energy Sector: The chemical stability of perfluorinated substances makes them candidates for components in ion exchange membranes for the hydrogen economy. idtechex.com
Medical Devices: The biocompatibility and inertness of some fluoropolymers make them suitable for medical implants and utensils. nih.govrsc.org
It is plausible that with further research, niche applications for this compound could be identified in these or other specialized fields where its unique combination of properties would be advantageous.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 330562-42-0 | scbt.com |
| Molecular Formula | C11H3F19O5 | scbt.com |
| Molecular Weight | 576.11 g/mol | scbt.com |
| Physical State | Clear liquid | exfluor.com |
| Boiling Point | 73 °C at 10 mmHg | exfluor.com |
| Purity | 98% | exfluor.com |
Theoretical and Computational Studies of Methyl Perfluoro 3,6,9 Trioxatridecanoate
Molecular Modeling and Structure-Activity Relationship (SAR) Analysis
Molecular modeling and structure-activity relationship (SAR) analyses are pivotal in predicting the biological activity of chemicals based on their molecular structures. For PFAS, SAR studies have often revealed that properties like carbon chain length significantly influence their toxicological profiles. nih.gov
Detailed Research Findings: For perfluoroalkyl acids (PFAAs), it has been demonstrated that increasing carbon chain length generally correlates with increased potency in disrupting mitochondrial respiration. nih.gov Specifically, a marked increase in the slope of the dose-response curve is observed between shorter-chain (C6) and longer-chain (C8 and greater) carboxylates. nih.gov Although Methyl perfluoro-3,6,9-trioxatridecanoate is an ether, its fluorinated chain length is a critical determinant of its potential biological interactions. The presence of ether oxygens can influence the molecule's flexibility and conformation, which in turn affects its interaction with biological receptors. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in this field. rsc.org These models mathematically correlate structural features (descriptors) with biological activity. For PFAS, QSAR models have been developed to predict various endpoints, including toxicity to different species and the potential to disrupt biological pathways. mdpi.comnih.gov For instance, new QSAR models have been developed to predict the disruption of human transthyretin (hTTR) by various PFAS, identifying structural categories of major concern, such as per- and polyfluoroalkyl ether-based compounds. mdpi.com
Table 1: Predicted Structure-Activity Relationship Trends for PFAS
| Structural Feature | Predicted Impact on Biological Activity | Rationale based on Analogous Compounds |
|---|---|---|
| Increasing Perfluoroalkyl Chain Length | Increased potency and bioaccumulation potential | Longer chains enhance binding to proteins and reduce elimination rates. nih.gov |
| Presence of Ether Linkages | May alter binding affinity and metabolic pathways compared to perfluoroalkyl carboxylates. | Ether bonds can change the molecule's three-dimensional shape and polarity. researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods can predict parameters like bond dissociation energies, which are crucial for understanding a compound's stability and potential degradation pathways. acs.org
Detailed Research Findings: For perfluoroalkyl ether carboxylic acids (PFECAs), DFT calculations have shown that the ether oxygen atoms can increase the bond dissociation energy of adjacent C-F bonds, making them more resistant to certain degradation mechanisms. researchgate.net However, these ether linkages can also provide alternative degradation pathways, such as the cleavage of C-O bonds. researchgate.net In the context of this compound, quantum chemical calculations can elucidate the relative stabilities of different parts of the molecule, predicting which bonds are most likely to break under various environmental or biological conditions. Such studies have been applied to understand the thermal decomposition of PFECAs. acs.org
Table 2: Representative Bond Dissociation Energies (BDEs) for Related PFAS Structures
| Bond Type | Typical BDE (kcal/mol) in PFAs | Implication for this compound |
|---|---|---|
| C-F | ~110-130 | High strength contributes to the persistence of the perfluorinated backbone. acs.org |
| C-C (in perfluorinated chain) | ~80-95 | Weaker than C-F bonds, but still relatively stable. acs.org |
| C-O (ether linkage) | ~85-100 | Potentially susceptible to cleavage, influencing degradation pathways. researchgate.net |
Note: These are generalized values for similar structures; specific values for this compound would require dedicated calculations.
Prediction of Environmental Partitioning and Transport Parameters
Predicting how a chemical will move through and partition between different environmental compartments (air, water, soil, and biota) is essential for assessing its environmental fate and potential for exposure. itrcweb.org Models like the US EPA's Estimation Program Interface (EPI) Suite™ and COSMOtherm are used to estimate key physicochemical properties. rsc.orgmdpi.comepa.govchemistryforsustainability.orgnih.gov
Detailed Research Findings: For PFAS, properties such as the octanol-water partition coefficient (Log KOW), organic carbon-normalized sorption coefficient (Koc), and Henry's Law constant are critical for fate modeling. promisces.eu The presence of both a hydrophobic fluorinated tail and a more polar head group in PFAS molecules leads to complex partitioning behavior. mdpi.com Short-chain PFAS, for instance, tend to be more mobile in water, while long-chain ones have a greater tendency to sorb to organic matter and bioaccumulate. mdpi.comnih.gov The ether linkages in this compound are expected to influence its water solubility and sorption characteristics compared to a non-ether analogue of similar chain length. itrcweb.org
Quantitative Structure-Property Relationship (QSPR) models are also developed to predict these environmental parameters. promisces.eu For example, QSPR models have been successfully used to predict n-octanol/water partition coefficients (logKOW) for a large number of PFAS, which is a key parameter for understanding bioaccumulation. promisces.eu
Table 3: Predicted Environmental Partitioning Parameters
| Parameter | Predicted Value Range/Behavior | Significance for Environmental Fate |
|---|---|---|
| Log KOW | Moderately high | Indicates a potential for bioaccumulation in organisms. |
| Water Solubility | Low to moderate | Influences mobility in aquatic systems. |
| Soil Adsorption Coefficient (Koc) | Moderate | Suggests potential for leaching into groundwater, but also some retention in soil organic matter. |
Note: These predictions are qualitative and based on the general behavior of ether-containing PFAS of similar size.
In Silico Toxicology and Predictive Modeling Approaches
In silico toxicology utilizes computational models to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. labcorp.comeuropa.eu This includes the use of QSAR models, physiologically based pharmacokinetic (PBPK) models, and other machine learning approaches. rsc.orgresearchgate.netoup.comresearchgate.net
Detailed Research Findings: For PFAS, PBPK models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of these chemicals in various species, including humans. researchgate.netoup.comscienceopen.comnih.govnih.gov These models can help to estimate internal tissue concentrations from external exposure data. While specific PBPK models for this compound are not available, models developed for other PFAS like PFOA and PFOS can be adapted to provide initial estimates of its pharmacokinetic behavior. researchgate.netnih.gov
Toxicity prediction software, such as the US EPA's Toxicity Estimation Software Tool (TEST), can estimate various toxicological endpoints based on a chemical's structure. labcorp.comepa.govgithub.com These tools often contain models for endpoints like acute toxicity, developmental toxicity, and mutagenicity. epa.govnih.gov Machine learning algorithms are also being increasingly used to predict the bioactivity of large numbers of PFAS. researchgate.netresearchgate.netnih.gov
Table 4: In Silico Toxicology Modeling Approaches for PFAS
| Modeling Approach | Application to this compound | Predicted Outcome |
|---|---|---|
| PBPK Modeling | Extrapolation from models of other PFAS to predict ADME properties. researchgate.netoup.com | Estimation of half-life in the body and distribution to organs like the liver and kidney. |
| QSAR for Toxicity | Application of existing PFAS QSARs to predict various toxicity endpoints. nih.govnih.gov | Prediction of potential for acute aquatic toxicity, and interaction with specific biological pathways. |
Development of Predictive Bioassays Based on Mechanistic Understanding
A deeper mechanistic understanding of how PFAS interact with biological systems at a molecular level allows for the development of more targeted and predictive in vitro bioassays. nih.govacs.org These assays can screen chemicals for specific adverse outcome pathways (AOPs).
Detailed Research Findings: Research has identified that some PFAS can act as baseline toxicants, causing cytotoxicity by disrupting cell membranes, while others may have more specific effects, such as activating nuclear receptors like PPARs. nih.govacs.org For example, certain perfluoroalkyl ether derivatives have shown high specificity for activating PPARs. acs.org By understanding the structural features that lead to these specific interactions, it is possible to design bioassays that are highly relevant to the potential toxicity of new compounds like this compound.
The development of high-throughput screening methods, combined with computational modeling, allows for the rapid assessment of thousands of PFAS for their potential to trigger various toxicity pathways. nih.govacs.org This approach helps to prioritize chemicals for further testing and can provide valuable information on the potential for adverse effects long before extensive in vivo data becomes available.
Future Research Directions and Societal Implications
Advancements in Sustainable Synthesis and Green Chemistry Principles
The synthesis of fluorinated compounds has traditionally relied on methods that can be hazardous and environmentally taxing. dovepress.com Future research is expected to focus on developing more sustainable and greener synthetic routes for Methyl perfluoro-3,6,9-trioxatridecanoate and related substances. This involves a shift away from harsh fluorinating agents towards safer and more efficient alternatives.
Recent breakthroughs in green fluorine chemistry, such as the use of potassium fluoride (B91410) (KF) in combination with other reagents to create less hygroscopic and more soluble fluorinating agents, offer a promising path forward. bioengineer.org These methods align with the principles of green chemistry by utilizing readily available, less hazardous materials and minimizing waste. eurekalert.orgsciencedaily.com For instance, the development of synthetic processes that operate at ambient temperatures and produce non-toxic byproducts like sodium chloride and potassium chloride would represent a significant advancement. eurekalert.orgsciencedaily.com
The application of microfluidic flow technology is another promising avenue, enabling safer and more efficient fluorination with contained intermediates, which could be adapted for the synthesis of ether-PFAS. europeanpharmaceuticalreview.com These advancements not only aim to reduce the environmental footprint of producing these chemicals but also to improve the safety and cost-effectiveness of the processes. eurekalert.orgsciencedaily.com
Table 1: Principles of Green Chemistry and Their Application to Fluorinated Compound Synthesis
| Principle | Application in Fluorinated Synthesis |
|---|---|
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. acs.org This includes avoiding highly toxic reagents like SO2F2 gas. eurekalert.orgsciencedaily.com |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents, or choosing safer alternatives. acs.org |
| Use of Renewable Feedstocks | Sourcing raw materials from renewable feedstocks whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding the use of temporary modifications of physical/chemical processes. acs.org |
Comprehensive Environmental Monitoring and Risk Assessment Methodologies
The detection and quantification of emerging PFAS like this compound in the environment are critical for understanding their fate, transport, and potential risks. Future research will likely focus on developing more sensitive and comprehensive monitoring techniques.
Current methods for PFAS analysis, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are well-established for legacy compounds. thechemicalengineer.commdpi.com However, the increasing number of emerging PFAS necessitates the development of non-targeted approaches and high-resolution mass spectrometry to identify a broader range of these substances in environmental samples. mdpi.com Advanced monitoring technologies like passive sampling can provide time-integrated data on PFAS concentrations in water, offering a more complete picture than traditional grab sampling. thechemicalengineer.com
Risk assessment for PFAS is also evolving. Given that humans and wildlife are exposed to mixtures of these compounds, there is a growing emphasis on mixture risk assessments. poltekkes-malang.ac.id Approaches like the Hazard Index (HI) and the Relative Potency Factor (RPF) are being used to evaluate the cumulative risk from exposure to multiple PFAS that may have similar toxicological effects. poltekkes-malang.ac.idepa.gov A significant challenge for a substance like this compound is the lack of chemical-specific toxicity values, which necessitates qualitative risk assessment methods or the use of surrogate compounds, increasing uncertainty. itrcweb.org
Table 2: Emerging Environmental Monitoring Techniques for PFAS
| Technique | Description | Potential Advantages |
|---|---|---|
| Passive Sampling | Provides time-integrated concentrations of PFAS in water. thechemicalengineer.com | More representative of average exposure over time compared to grab samples. |
| High-Resolution Mass Spectrometry (HRMS) | Enables the identification of a wide range of known and unknown PFAS compounds. mdpi.com | Improved characterization of emerging PFAS. |
| Total Oxidizable Precursor (TOP) Assay | Measures the concentration of precursor compounds that can transform into terminal PFAS. mdpi.com | Provides a more complete picture of PFAS contamination. |
| Sensor-Based Technologies | Emerging portable methods for rapid, on-site detection of specific PFAS. mdpi.comnih.gov | Lower cost and faster turnaround time for screening purposes. |
Elucidation of Long-Term Biological Effects and Adverse Outcome Pathways
Understanding the long-term biological effects of this compound is a critical area for future research. Much of the current knowledge is based on studies of legacy PFAS, which have been associated with a range of health effects, including altered immune and thyroid function, liver and kidney disease, and developmental issues. nih.govnih.gov
A key tool in modern toxicology is the development of Adverse Outcome Pathways (AOPs). An AOP is a conceptual framework that links a molecular initiating event (e.g., a chemical binding to a receptor) to a series of key events at different biological levels, ultimately leading to an adverse outcome in an organism. epa.gov The U.S. Environmental Protection Agency (EPA) is actively developing AOPs for PFAS to better understand their potential human health and ecological impacts, including reproductive impairment, developmental toxicity, and metabolic disorders. epa.gov
For ether-PFAS like this compound, future research will need to investigate their specific molecular initiating events and key event relationships. Studies on related perfluoroalkyl ether carboxylic acids (PFEAs) have already indicated potential for thyroid hormone disruption. ewg.org Elucidating these pathways is essential for predicting and assessing the risks of these emerging compounds, both individually and as part of complex mixtures. nih.govtoxicology.orgresearchgate.net
Exploration of Novel High-Performance Material Applications
The unique properties of fluorinated compounds, including high thermal stability and chemical inertness, make them valuable in a variety of high-performance applications. numberanalytics.com While the primary known use of this compound is in proteomics research, its structural features suggest potential for other advanced material applications.
Fluorinated ethers are gaining attention as promising electrolyte solvents in high-performance lithium-ion and lithium-metal batteries. rsc.orgnih.govresearchgate.net Their high antioxidant properties and stability can enhance battery performance and lifespan. nih.govresearchgate.net Future research could explore the suitability of this compound or its derivatives in such applications.
Additionally, the broader class of perfluoropolyethers is used in demanding electronic processes, including semiconductor manufacturing and as cooling fluids in data centers, due to their chemical and thermal stability. precedenceresearch.com Investigating the specific properties of this compound could reveal its potential for use in these or other specialized industrial applications where high performance under extreme conditions is required.
Regulatory Science and Policy Development based on Research Findings
The regulatory landscape for PFAS is rapidly evolving, driven by increasing scientific understanding of their persistence and potential health risks. bamsl.orgharvard.edu Future research findings on this compound and other ether-PFAS will be crucial in shaping future policies.
There is a growing trend towards regulating PFAS as a class or in subgroups, rather than on a chemical-by-chemical basis. nih.govidtechex.com This approach is being considered in the European Union and is reflected in some U.S. state-level actions. idtechex.commorganlewis.com As data on ether-PFAS becomes available, it is likely they will be incorporated into these broader regulatory frameworks.
The U.S. EPA is taking a multi-faceted approach to address PFAS, including setting drinking water standards, proposing to designate some PFAS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), and enhancing reporting requirements. epa.govmines.edu Many states have also established their own drinking water guidelines and are regulating PFAS in consumer products and other media. nih.govmorganlewis.com The inclusion of ether-PFAS like this compound in these regulations will depend on future research into their occurrence, toxicity, and risk to human health and the environment.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Perfluoro-3,6,9-trioxatridecanoic acid |
| Potassium fluoride |
| Sodium chloride |
| Potassium chloride |
| SO2F2 gas |
Q & A
Q. What are the recommended synthetic routes for Methyl perfluoro-3,6,9-trioxatridecanoate, and how can reaction conditions be optimized?
this compound is synthesized via oligomerization of hexafluoropropylene oxide (HFPO), followed by esterification. Key steps include:
- HFPO Oligomerization : Catalytic ring-opening polymerization using fluorinated alkoxide initiators under anhydrous conditions to form perfluorinated polyether intermediates .
- Esterification : Reaction with methanol in the presence of a fluorinated acid catalyst (e.g., HFPO-derived acids) to yield the methyl ester. Optimize temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of acid to methanol) to minimize byproducts like HFPO dimer or trimer acids .
- Purification : Use fractional distillation or preparative HPLC with fluorinated stationary phases to isolate >98% purity .
Q. Which analytical methods are most effective for quantifying this compound in environmental matrices?
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) : Employ a C18 column with methanol/water mobile phases (0.1% ammonium acetate) for separation. Use negative electrospray ionization (ESI-) and monitor for m/z 676.123 ([M-H]⁻) .
- Isotope Dilution : Introduce ¹³C-labeled internal standards (e.g., ¹³C₆-perfluorodecanoic acid) to correct matrix effects and ionization efficiency losses .
- Detection Limits : Achieve LOQs of 0.1 ng/L in water and 0.5 ng/g in sediment .
Q. How can structural confirmation of this compound be performed using spectroscopic techniques?
- ¹⁹F NMR : Identify characteristic CF₃ and ether-linked CF₂ signals. Expect δ -80 to -82 ppm (CF₃), -118 to -120 ppm (CF₂-O), and -122 to -124 ppm (terminal CF₂) .
- FT-IR : Detect strong C-F stretches (1100–1250 cm⁻¹) and ester C=O vibrations (~1750 cm⁻¹) .
- High-Resolution MS : Confirm molecular ion ([M-H]⁻ at m/z 676.123) and fragment ions (e.g., m/z 619.090 from loss of CF₃O) .
Advanced Research Questions
Q. What are the primary degradation pathways of this compound in atmospheric and aqueous environments?
- Atmospheric Oxidation : OH radicals initiate degradation via H-abstraction from ether-linked CF₂ groups, forming perfluorinated aldehydes (e.g., CF₃OCFO) and carboxylic acids (e.g., HFPO-TeA). Computational studies (M06-2X/CCSD(T)) predict a half-life of 15–30 days in the troposphere .
- Hydrolytic Degradation : In aqueous environments (pH > 7), ester hydrolysis yields perfluoro-3,6,9-trioxatridecanoic acid, which persists due to strong C-F bonds. Half-life exceeds 5 years in neutral water .
Q. How can in vitro and in vivo models be designed to assess the metabolic fate of this compound?
- In Vitro Hepatic Models : Use primary hepatocytes or microsomal fractions (e.g., rat S9 fractions) incubated with 10–100 µM substrate. Monitor for phase I metabolites (e.g., demethylation) via LC-HRMS .
- In Vivo Dosimetry : Administer ¹⁴C-labeled compound to rodents (oral or IV). Track distribution in serum, liver, and kidneys using accelerator MS. Biliary excretion is minimal (<5%), suggesting renal clearance dominates .
Q. What computational approaches resolve contradictions in degradation product identification (e.g., glyoxal vs. glycolaldehyde)?
Discrepancies between theoretical predictions (glycolaldehyde) and experimental data (glyoxal) arise from secondary reactions. Strategies include:
- Multiscale Modeling : Combine DFT (M06-2X) for primary pathways with kinetic Monte Carlo simulations to account for wall reactions or photolysis .
- Isotopic Tracers : Use ¹⁸O-labeled OH radicals to trace oxygen incorporation in products, distinguishing primary vs. secondary pathways .
Methodological Challenges and Solutions
Q. How can researchers address analytical interference from co-eluting PFAS in environmental samples?
- Chromatographic Optimization : Use a PFAS-specific column (e.g., Waters ACQUITY UPLC PFAS C18) to separate isomers.
- MS/MS Fragmentation : Apply collision-induced dissociation (CID) to differentiate target ions from background (e.g., m/z 676.123 → 619.090 vs. m/z 676.123 → 531.055 for HFPO-TeA) .
Q. What strategies improve the stability of this compound during storage and handling?
- Storage Conditions : Store at -20°C in amber glass vials with PTFE-lined caps to prevent photodegradation and adsorption.
- Matrix Preservation : Add 0.1% formic acid to aqueous samples to inhibit ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
